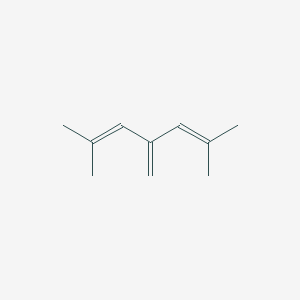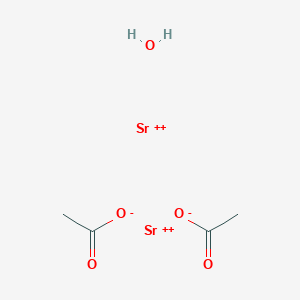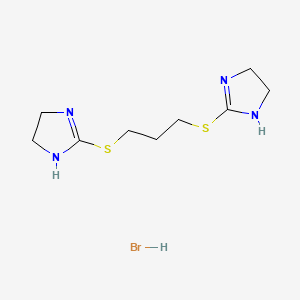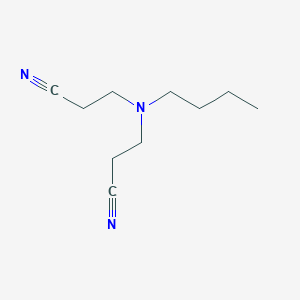
Propanenitrile, 3,3'-(butylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3,3’-(butylimino)bis- is a chemical compound with the molecular formula C10H17N3. It is known for its unique structure, which includes a butylimino group attached to a propanenitrile backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3,3’-(butylimino)bis- typically involves the reaction of butylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of propanenitrile, 3,3’-(butylimino)bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3,3’-(butylimino)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanenitrile, 3,3’-(butylimino)bis- may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted nitriles and imines .
Aplicaciones Científicas De Investigación
Propanenitrile, 3,3’-(butylimino)bis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which propanenitrile, 3,3’-(butylimino)bis- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific application and context.
Comparación Con Compuestos Similares
Propanenitrile, 3,3’-(butylimino)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(ethylimino)bis-: This compound has an ethylimino group instead of a butylimino group, which affects its chemical properties and reactivity.
Propanenitrile, 3,3’-(methylimino)bis-: This compound has a methylimino group, leading to differences in its physical and chemical characteristics.
Propanenitrile, 3,3’-(propylimino)bis-: This compound has a propylimino group, which influences its behavior in chemical reactions and applications.
The uniqueness of propanenitrile, 3,3’-(butylimino)bis- lies in its specific structure, which imparts distinct properties and makes it suitable for particular applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
1789-37-3 |
|---|---|
Fórmula molecular |
C10H17N3 |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-[butyl(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C10H17N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-5,8-10H2,1H3 |
Clave InChI |
OCHYAVQMXYIMPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



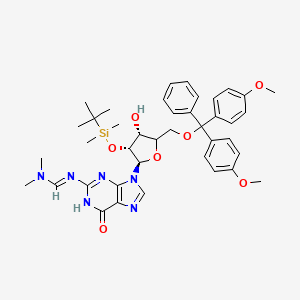
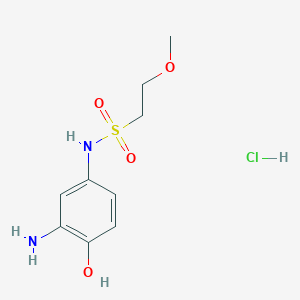
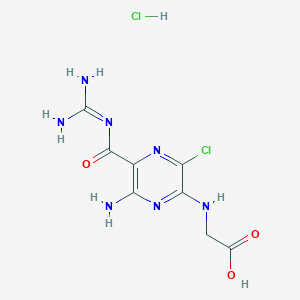
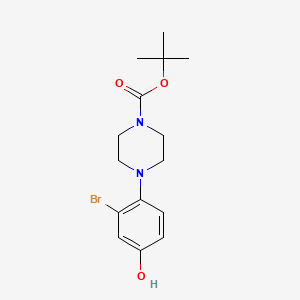
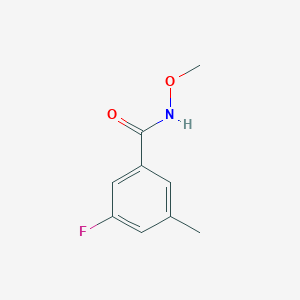
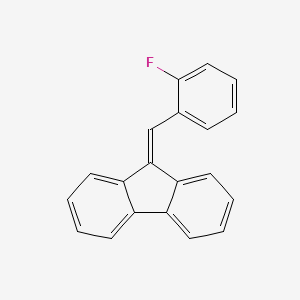
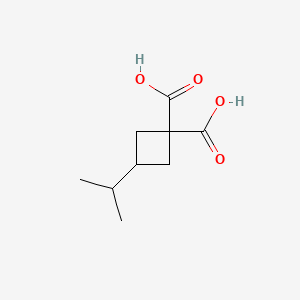
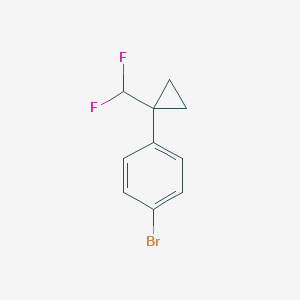
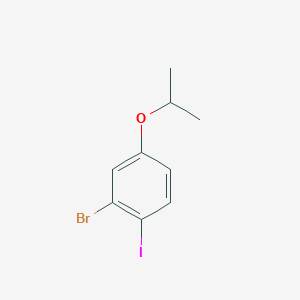
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
